

# Sophoraflavanone I: A Technical Guide to Its Discovery and Isolation

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Compound of Interest		
Compound Name:	Sophoraflavanone I	
Cat. No.:	B15139084	Get Quote

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#### **Abstract**

**Sophoraflavanone I** is a prenylated flavonoid that has been identified from plant sources. This technical guide provides a comprehensive overview of the available information on **Sophoraflavanone I**, with a primary focus on its discovery and the methodologies relevant to its isolation. Due to the limited specific data on **Sophoraflavanone I** in publicly accessible scientific literature, this document also furnishes a generalized, representative protocol for the extraction and purification of prenylated flavonoids from Sophora species, which can be adapted for the targeted isolation of **Sophoraflavanone I**. Furthermore, this guide presents a logical workflow for the discovery and characterization of such natural products and discusses the types of quantitative data that are crucial for drug development professionals.

## Introduction to Sophoraflavanone I

**Sophoraflavanone I** is a natural compound belonging to the flavanone class of flavonoids, characterized by a C6-C3-C6 backbone and a prenyl group modification. It has been reported to be isolated from the roots of Sophora moorcroftiana[1]. While its biological activities have not been extensively studied, related compounds, such as Sophoraflavanone G, have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects, suggesting that **Sophoraflavanone I** may also hold therapeutic potential[2][3][4][5][6].



The study of prenylated flavonoids is a growing area of interest in drug discovery due to their diverse biological activities and unique chemical structures.

## **Physicochemical and Quantitative Data**

Specific quantitative data for the isolation and biological activity of **Sophoraflavanone I** are not widely available in the literature. However, a chemical supplier provides some basic information. For context and comparative purposes, this section also includes data on the well-studied related compound, Sophoraflavanone G.

Table 1: Physicochemical Properties of Sophoraflavanone I

Property	Value	Source
CAS Number	136997-69-8	[1]
Molecular Formula	С39Н38О9	[1]
Molecular Weight	650.72 g/mol	[1]
Appearance	Yellow powder	[1]
Purity	96.5%	[1]
IUPAC Name	2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one	[1]

Table 2: Example Quantitative Biological Activity Data for Sophoraflavanone G



Bioassay	Cell Line <i>l</i> Organism	IC50 / MIC / MBC Value	Source
Minimum Inhibitory Concentration (MIC) vs. MRSA	Methicillin-resistant S. aureus	3.13-6.25 μg/mL	[3]
Minimum Bactericidal Concentration (MBC) vs. Mutans Streptococci	Streptococcus mutans	0.5-4 μg/mL	[7]
Synergistic Activity with Gentamicin (MIC decrease)	Staphylococcus aureus	4-fold decrease	[8]

# Experimental Protocols: Isolation of Prenylated Flavonoids from Sophora Species

The following is a representative protocol for the isolation of prenylated flavonoids from the roots of Sophora species. This protocol is based on methodologies reported for the isolation of various flavonoids from this genus and can be adapted for the specific isolation of **Sophoraflavanone I**.

## **Plant Material and Pre-processing**

- Collection and Identification: Collect fresh roots of the target Sophora species (e.g., Sophora moorcroftiana). Ensure proper botanical identification.
- Cleaning and Drying: Wash the roots thoroughly to remove soil and other debris. Air-dry the roots in a shaded, well-ventilated area until they are brittle.
- Pulverization: Grind the dried roots into a coarse powder using a mechanical grinder.

## **Extraction**

• Solvent Extraction: Macerate the powdered root material in methanol or ethanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature for 24-48 hours. Repeat the extraction



process 2-3 times to ensure exhaustive extraction.

• Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

#### **Fractionation and Purification**

- Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning
  with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
   Prenylated flavonoids are typically enriched in the ethyl acetate fraction.
- Column Chromatography:
  - Subject the dried ethyl acetate fraction to column chromatography on silica gel.
  - Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v).
  - Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with UV light and/or a staining reagent (e.g., vanillinsulfuric acid).
- Preparative HPLC:
  - Pool fractions containing the compound of interest and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
  - Use a mobile phase gradient of methanol and water or acetonitrile and water.
  - Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm or 295 nm).
  - Collect the peak corresponding to the target compound.

#### **Structure Elucidation**

 Spectroscopic Analysis: Determine the structure of the purified compound using spectroscopic methods such as:

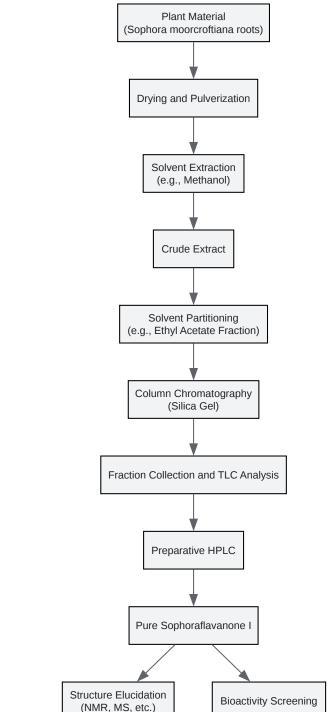


- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
- UV-Visible Spectroscopy: To identify the chromophore system characteristic of flavonoids.
- Infrared (IR) Spectroscopy: To identify functional groups.

## **Visualizations: Workflows and Logical Relationships**

The following diagrams illustrate the general workflow for the isolation and characterization of **Sophoraflavanone I** and a conceptual representation of a potential mechanism of action, based on the known activities of related compounds.



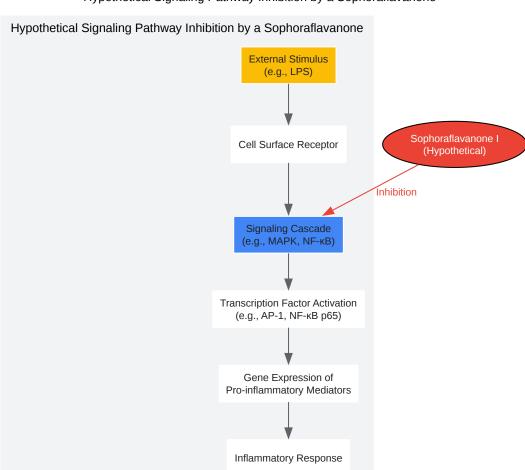


General Workflow for Sophoraflavanone I Isolation and Characterization

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Caption: Workflow for the Isolation and Characterization of Sophoraflavanone I.





Hypothetical Signaling Pathway Inhibition by a Sophoraflavanone

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Caption: Hypothetical Inhibition of an Inflammatory Signaling Pathway.



### Conclusion

**Sophoraflavanone I** represents a potentially valuable natural product for further investigation in drug discovery. While specific data on this compound are currently limited, the methodologies for the isolation and characterization of related prenylated flavonoids from Sophora species are well-established. This guide provides a foundational framework for researchers to approach the isolation of **Sophoraflavanone I** and suggests avenues for future research into its biological activities. Further studies are warranted to elucidate its pharmacological profile and potential therapeutic applications.

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